Benzofuran, 3-(1-methylethenyl)-
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Overview
Description
Benzofuran, 3-(1-methylethenyl)- is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring These compounds are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran, 3-(1-methylethenyl)- typically involves the cyclization of ortho-halogenophenols with cuprous isopropenylacetylide. This reaction forms the benzofuran ring with an isopropenyl group at the 3-position . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of Benzofuran, 3-(1-methylethenyl)- may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzofuran, 3-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the isopropenyl group to other alkyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce alkyl-substituted benzofurans.
Scientific Research Applications
Benzofuran, 3-(1-methylethenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzofuran, 3-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes . The compound’s biological activity is often attributed to its ability to interact with cellular proteins and disrupt normal cellular functions.
Comparison with Similar Compounds
Benzofuran: The parent compound with a fused benzene and furan ring.
2-Isopropenylbenzofuran: A structural isomer with the isopropenyl group at the 2-position.
3-Methylbenzofuran: A similar compound with a methyl group instead of an isopropenyl group at the 3-position.
Uniqueness: Benzofuran, 3-(1-methylethenyl)- is unique due to the presence of the isopropenyl group at the 3-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
138552-59-7 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
3-prop-1-en-2-yl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-7H,1H2,2H3 |
InChI Key |
JCZLKQALRILNJL-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=COC2=CC=CC=C21 |
Canonical SMILES |
CC(=C)C1=COC2=CC=CC=C21 |
Synonyms |
Benzofuran, 3-(1-methylethenyl)- |
Origin of Product |
United States |
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